SPPS is a crucial technique for peptide and protein synthesis. One key step involves cleaving the synthesized peptide from the resin bead it's attached to. TIPS is often used in this step as a scavenger, particularly for trityl cations (Trt+) released during cleavage [].
These cations can potentially react with the peptide, leading to undesired side reactions. TIPS acts as a "sink" for these cations, preventing them from interacting with the peptide and ensuring a cleaner product []. Additionally, TIPS is advantageous due to its volatility, allowing for easy removal after the reaction is complete [].
TIPS possesses mild reducing properties, making it a valuable tool in various organic synthesis reactions. It can be used for:
Compared to other reducing agents, TIPS offers several advantages, including:
TIPS can be used as a starting material for the synthesis of various functionalized silanes, which are organosilicon compounds with diverse applications. Through chemical modifications, TIPS can be transformed into silanes containing different functional groups, such as:
Triisopropylsilane, with the molecular formula and a molecular weight of 158.36 g/mol, is an organosilicon compound characterized as a colorless liquid. It is known for its significant role in organic synthesis, particularly as a protecting group and reducing agent in peptide synthesis. The compound features three bulky isopropyl groups attached to a silicon atom, which contribute to its steric hindrance and unique chemical properties .
The reducing ability of TIPS stems from the cleavage of the Si-H bond. During reduction reactions, the H atom from TIPS is transferred to the target molecule, accepting an electron and reducing its oxidation state. The remaining (i-Pr)₃Si group combines with a free oxygen atom (often from water) to form an unreactive byproduct [(i-Pr)₃SiOH] [].
Triisopropylsilane can be synthesized through several methods, including:
These methods highlight the versatility of triisopropylsilane in synthetic pathways, allowing for its incorporation into various chemical frameworks .
Triisopropylsilane finds extensive applications in:
Research indicates that triisopropylsilane interacts effectively with various protecting groups and amino acids, enhancing deprotection efficiency and facilitating disulfide bond formation during peptide synthesis. Its role as a hydride donor has been emphasized in studies focusing on cysteine residues, showcasing its dual functionality as both a scavenger and reducing agent .
Several compounds share structural or functional similarities with triisopropylsilane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethylsilane | Less sterically hindered; commonly used in silylation reactions. | |
Triethylsilane | Similar applications but with different selectivity in reductions. | |
Trimethoxysilane | Used primarily for surface modification; less effective as a reducing agent. | |
Tri-n-butylsilane | More sterically hindered than trimethylsilane; used in similar applications but less common than triisopropylsilane. |
Triisopropylsilane's unique steric hindrance due to its bulky isopropyl groups allows for selective reactions that other silanes cannot achieve effectively. This property makes it particularly valuable in complex organic syntheses where precision is critical .
The development of triisopropylsilane is rooted in the broader evolution of organosilicon chemistry. While Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, in 1863, triisopropylsilane gained prominence much later. Its synthesis was enabled by advances in hydrosilylation, a reaction first systematically studied in 1946 through pioneering work by Wagner, Strother, and Sommer. Early applications focused on its role as a cation scavenger in peptide synthesis, where it effectively trapped carbocations during deprotection steps.
A key milestone occurred in 2003, when researchers demonstrated its utility in stereoselective reductions, such as the β-selective reduction of anomeric C-phenyl ketals in carbohydrate chemistry. This highlighted its advantage over less hindered silanes like triethylsilane, cementing its地位 in complex organic syntheses.
Triisopropylsilane occupies a unique niche due to its steric and electronic properties:
The three isopropyl groups create significant steric hindrance, enabling selective reactions. For example:
As a hydrosilane, triisopropylsilane participates in diverse reductions:
Table 1: Comparative Reactivity of Hydrosilanes
Hydrosilane | Steric Bulk | Typical Applications |
---|---|---|
Triethylsilane | Low | General deprotection |
Triisopropylsilane | High | Selective silylation, peptide synthesis |
Phenylsilane | Moderate | Radical reactions |
Recent studies have expanded triisopropylsilane’s utility across three domains:
A 2024 study demonstrated its role in regioselective thiocyanation of protected phenols using ammonium thiocyanate (NH~4~SCN) and Oxone®. This method achieved 99% yield under mild conditions, bypassing traditional metal catalysts.
Triisopropylsilane’s dual role as a scavenger and reductant has been re-evaluated. Contrary to earlier assumptions, it actively cleaves cysteine-S-protecting groups (e.g., Mob, Acm) in TFA, enabling streamlined disulfide bridge formation.
Emerging nickel(0) and palladium complexes leverage triisopropylsilane for enantioselective reductions. For instance, Ni(0)-N-heterocyclic carbene catalysts use it to synthesize anti-1,2-diols with >90% diastereomeric excess.
Table 2: Recent Applications of Triisopropylsilane (2020–2025)
Application Area | Key Finding | Source |
---|---|---|
Thiocyanation | Metal-free C–S bond formation | |
Disulfide bond formation | TFA/TIS-mediated cysteine deprotection | |
Carbohydrate chemistry | β-Selective anomeric reductions |
Triisopropylsilane exhibits a tetrahedral molecular geometry centered around the silicon atom, with three isopropyl groups and one hydrogen atom bonded to the central silicon [1] [2]. The molecular formula is C₉H₂₂Si with a molecular weight of 158.36 grams per mole [1] [3] [2]. The International Union of Pure and Applied Chemistry name for this compound is tri(propan-2-yl)silicon, reflecting its systematic nomenclature [1].
The silicon-hydrogen bond in triisopropylsilane demonstrates polarization due to the electronegativity difference between silicon and hydrogen, yielding a hydridic hydrogen character [4]. This molecular arrangement imparts unique physical and chemical properties to the compound, distinguishing it from other organosilicon compounds [5]. The three isopropyl groups attached to the central silicon atom create a sterically hindered environment around the silicon center [6] [5].
The compound's structure can be represented by the simplified molecular input line entry system notation: CC(C)SiHC(C)C, which clearly illustrates the branched alkyl groups bonded to silicon [1] [7]. The International Chemical Identifier key for triisopropylsilane is YDJXDYKQMRNUSA-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [1] [2].
At room temperature, triisopropylsilane exists as a colorless, transparent liquid with a distinct mild odor [3] [8] [9]. The compound maintains its liquid state under standard atmospheric conditions, making it easily handled in laboratory and industrial applications [10]. The appearance is consistently described across multiple sources as a colorless to almost colorless clear liquid, indicating high purity in commercial preparations [10] [8].
The physical state stability of triisopropylsilane at ambient conditions is attributed to its molecular weight and intermolecular forces [5]. The compound exhibits moisture sensitivity, requiring careful storage conditions to prevent hydrolysis reactions [11] [7]. This characteristic influences both its handling procedures and storage requirements in practical applications [4].
Property | Value | Reference |
---|---|---|
Physical State (20°C) | Liquid | [10] |
Appearance | Colorless liquid | [3] [8] |
Odor | Mild, distinct | [7] |
Moisture Sensitivity | Sensitive | [11] [7] |
The boiling point of triisopropylsilane varies depending on atmospheric pressure conditions. Under standard atmospheric pressure (1 atmosphere), the compound boils between 166-170°C [10] [4]. At reduced pressure conditions of 35 millimeters of mercury, the boiling point decreases significantly to 84-86°C [3] [12] [11]. Under 46.7 hectopascals pressure, the boiling point is recorded as 84-85°C [12] [13].
The National Institute of Standards and Technology WebBook provides additional phase change data, indicating a reduced pressure boiling point of 358 Kelvin (85°C) at 0.047 bar pressure [15]. These thermodynamic properties demonstrate the compound's volatility characteristics and temperature-dependent phase behavior.
Property | Temperature (°C) | Pressure Condition | Reference |
---|---|---|---|
Boiling Point | 166-170 | 1 atm | [10] [4] |
Boiling Point | 84-86 | 35 mmHg | [3] [12] |
Boiling Point | 84-85 | 46.7 hPa | [12] [13] |
Melting Point | -20 to -70 | 1 atm | [14] [5] |
Limited thermochemical data are available for triisopropylsilane in the literature. The ionization energy of the compound has been determined through photoelectron spectroscopy to be 9.5 electron volts, representing the vertical value for ionization [15]. This ionization energy provides insight into the electronic structure and bonding characteristics of the molecule.
The flash point of triisopropylsilane ranges from 35-38°C, indicating the minimum temperature at which the compound can form an ignitable mixture with air [3] [12] [11]. This relatively low flash point reflects the compound's volatility and flammable nature under standard conditions [13].
Research on related silane compounds suggests that triisopropylsilane's thermochemical properties are influenced by its silicon-hydrogen bond strength and the steric effects of the three isopropyl substituents [4]. The compound's thermodynamic behavior follows patterns typical of branched organosilicon hydrides, with reduced thermal stability compared to linear analogs.
The refractive index of triisopropylsilane has been measured at different temperatures, providing important optical characterization data. At 20°C, the refractive index ranges from 1.434 to 1.4358, depending on the measurement conditions and sample purity [3] [16] [7] [4]. At 25°C, the refractive index is reported to be between 1.423-1.425 [5].
These refractive index values are consistent with the compound's molecular structure and density characteristics [7]. The slight temperature dependence of the refractive index follows expected patterns for organic liquids, with decreasing values at higher temperatures due to thermal expansion effects [4].
The specific gravity of triisopropylsilane at 20°C relative to water at 20°C is 0.773, which correlates well with the observed refractive index values [16] [17]. This optical property data is essential for analytical identification and purity assessment of the compound in research and industrial applications.
Temperature (°C) | Refractive Index | Reference |
---|---|---|
20 | 1.434-1.4358 | [3] [7] [4] |
25 | 1.423-1.425 | [5] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for triisopropylsilane. Proton nuclear magnetic resonance spectra confirm the expected molecular structure with characteristic chemical shifts for the isopropyl groups and the silicon-bound hydrogen [18] [10]. The spectroscopic data support the tetrahedral geometry around the silicon center [19].
Mass spectrometry analysis of triisopropylsilane reveals a molecular ion peak at mass-to-charge ratio 158, corresponding to the molecular weight of the compound [20]. The electron ionization mass spectrum shows characteristic fragmentation patterns typical of branched organosilicon compounds, with notable peaks at mass-to-charge ratios of 43, 41, and 27 [18].
Infrared spectroscopy of triisopropylsilane displays characteristic absorption bands for silicon-hydrogen stretching, carbon-hydrogen stretching of the isopropyl groups, and silicon-carbon stretching vibrations [21]. These spectroscopic features provide definitive identification markers for the compound and enable monitoring of sample purity [10].
The retention index for triisopropylsilane in gas chromatography-mass spectrometry analysis is 1094, providing an additional analytical parameter for compound identification [20]. This spectroscopic database information facilitates accurate analytical determination in complex mixtures.
Triisopropylsilane exhibits characteristic solubility behavior based on its molecular structure and polarity. The compound is completely immiscible with water due to its hydrophobic nature and lack of hydrogen bonding capability with aqueous media [17] [7] [22]. This immiscibility is consistent with the compound's non-polar character and the presence of bulky isopropyl substituents.
The calculated logarithm of the octanol-water partition coefficient values range from 1.3 to 4.33 depending on the computational method employed, indicating significant lipophilicity [23]. These values suggest strong preference for organic phases over aqueous environments, supporting the observed immiscibility with water.
Estimated aqueous solubility ranges from 0.0143 to 0.575 milligrams per milliliter, classifying the compound as having low to moderate solubility in water-based systems [23]. The Hansen solubility parameters for triisopropylsilane can be estimated based on its molecular structure, considering dispersion forces, polar interactions, and hydrogen bonding contributions [24] [25].
Parameter | Value | Classification | Reference |
---|---|---|---|
Log P (octanol/water) | 1.3-4.33 | Lipophilic | [23] |
Aqueous Solubility | 0.0143-0.575 mg/mL | Low-Moderate | [23] |
Water Miscibility | Immiscible | Hydrophobic | [17] [7] |
Triisopropylsilane demonstrates excellent solubility in a wide range of organic solvents. The compound is readily soluble in benzene and chloroform, indicating compatibility with both aromatic and halogenated solvents [17]. This solubility profile is consistent with the compound's non-polar character and hydrocarbon-like properties [4].
Diethyl ether serves as an effective solvent for triisopropylsilane, with complete miscibility observed under standard conditions [22]. The compound also shows good solubility in other common organic solvents, making it versatile for various synthetic and analytical applications [22]. This broad solvent compatibility facilitates its use in diverse chemical reactions and purification procedures.
The solubility behavior in organic media is influenced by the steric bulk of the three isopropyl groups, which may affect solvation in highly structured solvents [4]. However, the overall non-polar nature of the molecule ensures compatibility with most non-protic organic solvents commonly used in synthetic chemistry [17].
Triisopropylsilane exhibits moisture sensitivity in solution, readily undergoing hydrolysis reactions in the presence of water or protic solvents [7] [4]. This characteristic necessitates the use of anhydrous conditions and inert atmosphere handling when working with solutions of this compound [11].
Solvent Type | Solubility | Notes | Reference |
---|---|---|---|
Water | Immiscible | Hydrophobic | [17] [7] |
Benzene | Soluble | Aromatic compatibility | [17] |
Chloroform | Soluble | Halogenated solvent | [17] |
Diethyl ether | Soluble | Complete miscibility | [22] |
Organic solvents (general) | Soluble | Broad compatibility | [22] |
Flammable;Irritant